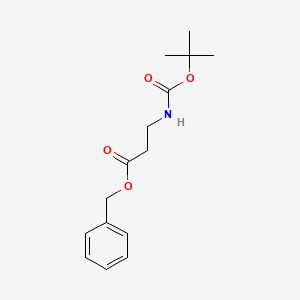

Benzyl 3-(Boc-amino)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-9-13(17)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCQQYJTWFNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 3-(Boc-amino)propanoate (CAS No. 88574-54-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

Benzyl 3-(Boc-amino)propanoate, with the Chemical Abstracts Service (CAS) number 88574-54-3, is a pivotal bifunctional molecule widely employed in the fields of medicinal chemistry and peptide science.[1] This compound incorporates a benzyl ester, which serves as a protecting group for the carboxylic acid, and a tert-butyloxycarbonyl (Boc) protected amine. This strategic combination of protecting groups makes it a highly valuable building block for the synthesis of a diverse array of complex organic molecules, including β-peptides, peptide mimics, and pharmaceutical intermediates. The presence of the Boc group allows for selective deprotection of the amine under acidic conditions, while the benzyl ester can be removed through hydrogenolysis, providing orthogonal protection that is essential for multi-step synthetic strategies.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 88574-54-3 | [1] |

| Molecular Formula | C₁₅H₂₁NO₄ | |

| Molecular Weight | 279.33 g/mol | |

| Appearance | Typically a colorless to light-yellow liquid or oil | [2] |

| Storage | 2-8°C, protected from moisture |

Spectroscopic Data:

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. While a publicly available, comprehensive dataset is limited, the expected spectral features can be reliably predicted based on its chemical structure and data from analogous compounds.[2]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of δ 7.3-7.4 ppm), a singlet for the benzylic protons (-CH₂-) around δ 5.1 ppm, signals for the methylene protons of the propanoate backbone, and a singlet for the nine equivalent protons of the Boc group at approximately δ 1.4 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, the carbons of the propanoate chain, and the characteristic signals for the quaternary and methyl carbons of the Boc group.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the ester and carbamate groups (typically around 1710-1740 cm⁻¹), and C-O stretching frequencies.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 279.33.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from β-alanine. This involves the protection of the amino group with a Boc moiety, followed by the esterification of the carboxylic acid with a benzyl group.

Step 1: N-Boc Protection of β-Alanine

The initial step involves the reaction of β-alanine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield N-Boc-β-alanine.

Experimental Protocol:

-

Dissolve β-alanine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as sodium hydroxide, to the solution to deprotonate the amino group.

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at a controlled temperature (e.g., 0-5°C).

-

Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with an aqueous acid solution (e.g., KHSO₄) to protonate the carboxylic acid.

-

Extract the N-Boc-β-alanine product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Step 2: Benzylation of N-Boc-β-Alanine

The second step is the esterification of the carboxylic acid of N-Boc-β-alanine with a benzylating agent, such as benzyl bromide or benzyl alcohol.

Experimental Protocol (using Benzyl Bromide):

-

Dissolve the N-Boc-β-alanine obtained from Step 1 in an appropriate aprotic solvent, such as dimethylformamide (DMF).

-

Add a base, such as cesium carbonate or triethylamine, to deprotonate the carboxylic acid.

-

Add benzyl bromide to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.[3]

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Peptide Synthesis

This compound is a versatile intermediate with significant applications in the synthesis of biologically active molecules.

Synthesis of β-Peptides

One of the primary applications of this compound is in the synthesis of β-peptides.[4] β-Peptides are polymers of β-amino acids that can adopt stable secondary structures, similar to α-peptides, but are generally resistant to enzymatic degradation.[5] This property makes them attractive candidates for the development of novel therapeutics. This compound serves as a fundamental building block for the introduction of β-alanine residues into a growing peptide chain. The Boc group can be selectively removed to allow for further chain elongation, and the benzyl ester protects the C-terminus until the final deprotection step.

Pharmaceutical Intermediates

This compound and its derivatives are key intermediates in the synthesis of various pharmaceutical agents.[6] For instance, β-amino acid derivatives are integral components in the structure of certain β-lactam antibiotics.[7] The β-lactam ring is a core structural motif in many widely used antibacterial drugs. The ability to introduce a protected β-amino acid moiety is crucial for the construction of these complex molecules.

Furthermore, derivatives of this compound can be utilized in the synthesis of antiviral agents. For example, the core structure of some nucleoside analogs, which are a class of antiviral drugs, can be constructed using β-amino acid precursors.[4][8]

Diagram of Application in Bioactive Molecule Synthesis:

Caption: Role in bioactive molecule synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of vapors and contact with skin and eyes.

-

Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound (CAS No. 88574-54-3) is a strategically designed and highly versatile building block that plays a crucial role in modern organic and medicinal chemistry. Its orthogonal protecting groups facilitate the controlled and efficient synthesis of complex molecules, particularly β-peptides and pharmaceutical intermediates. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]

-

PubMed. Design and synthesis of beta-peptides with biological activity. [Link]

-

Bari, A., et al. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Frontiers in Chemistry, 6, 294. [Link]

- Google Patents.

-

Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

-

De Kimpe, N., et al. (2009). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. Molecules, 14(10), 4167-4181. [Link]

-

Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross Dehydrogenative Coupling. [Link]

-

Bari, A., et al. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Frontiers in Chemistry, 6, 294. [Link]

-

Li, H., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1234567. [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(1), 2-29. [Link]

-

ResearchGate. Design and Synthesis of β-Peptides With Biological Activity. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20030114488A1 - New processes for producing beta-alanine derivatives - Google Patents [patents.google.com]

- 7. Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Benzyl 3-(Boc-amino)propanoate molecular weight

An In-Depth Technical Guide to Benzyl 3-(Boc-amino)propanoate

Abstract

Benzyl 3-(tert-butoxycarbonylamino)propanoate, a key bifunctional building block in modern organic synthesis, offers a strategic combination of orthogonal protecting groups essential for multi-step synthetic campaigns. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its core physicochemical properties, detail a robust and validated protocol for its synthesis and purification, discuss methods for its analytical characterization, and examine its applications as a critical intermediate in pharmaceutical and materials science research. The causality behind experimental choices is elucidated to provide field-proven insights, ensuring that the described methodologies are understood not just as procedures, but as self-validating systems.

Introduction to a Versatile Synthetic Intermediate

In the landscape of complex molecule synthesis, particularly in peptide chemistry and pharmaceutical drug development, the use of protected amino acids is fundamental. These molecules allow for the selective formation of amide bonds and other modifications while preventing unwanted side reactions. This compound is a premier example of such a reagent, belonging to the class of N-protected β-amino esters.

Strategic Importance of Orthogonal Protection

The utility of this compound stems from its two protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and the benzyl (Bn) group on the carboxylate.

-

N-Boc Protection: The Boc group is a robust carbamate that is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation. Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid), which cleaves it to reveal the free amine.

-

O-Benzyl Protection: The benzyl ester is stable to the acidic and basic conditions typically used in peptide synthesis. It is most commonly removed via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild and highly effective method that does not affect the Boc group.

This "orthogonal" nature—where one group can be removed selectively in the presence of the other—provides chemists with precise control over which end of the β-alanine core is available for reaction, enabling the construction of complex molecular architectures.

Significance in Medicinal Chemistry

β-amino acids are crucial components of numerous biologically active molecules, including peptides, natural products, and pharmaceuticals. They can induce unique conformational constraints in peptidomimetics, enhance metabolic stability, and improve pharmacokinetic profiles. This compound serves as a readily available, shelf-stable precursor to introduce a protected β-alanine moiety into a target molecule. Its application is foundational in the synthesis of beta-agonist prodrugs and other complex therapeutic agents[1].

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is critical for its effective use in synthesis, including planning reactions, purification, and storage.

Molecular Identity

The compound consists of a β-alanine backbone where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is protected as a benzyl ester.

Core Physicochemical Data

The essential quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 279.34 g/mol | [2] |

| Molecular Formula | C₁₅H₂₁NO₄ | [2][3] |

| CAS Number | 88574-54-3 | [2][3] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCNC(=O)OC(C)(C)C | [2] |

| Appearance | Typically a white to off-white solid or a viscous oil | N/A |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) | N/A |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved via a two-step process starting from β-alanine. The following section provides a detailed experimental protocol and explains the rationale behind the chosen reagents and conditions.

Overall Synthetic Workflow

The synthesis involves two key transformations: N-protection followed by O-protection. This sequence is crucial for achieving high yields and purity.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, with in-process checks and a robust purification step.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-β-alanine (Boc-β-Ala-OH)

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve β-alanine (10.0 g, 112 mmol) in a solution of 1 M sodium hydroxide (125 mL). Add 1,4-dioxane (125 mL) to create a biphasic system that facilitates solubility for both the starting material and the Boc-anhydride.

-

Reagent Addition: Cool the stirring mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc)₂O (27.0 g, 123 mmol, 1.1 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: Adding (Boc)₂O slowly at low temperature controls the exotherm of the reaction and minimizes side reactions, such as the hydrolysis of the anhydride. The base (NaOH) is essential to deprotonate the amino group, activating it as a nucleophile.

-

-

Reaction Progression: Allow the mixture to warm to room temperature and stir vigorously for 12-18 hours. The reaction mixture should become homogeneous as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup (Part 1): Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with 100 mL of water.

-

Purification (Extraction): Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Workup (Part 2): Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate of the product will form.

-

Causality: Acidification protonates the carboxylate, rendering the product insoluble in water and allowing for its isolation.

-

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water (3 x 50 mL), and dry under high vacuum to yield Boc-β-Ala-OH as a white solid.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of Boc-β-Ala-OH (10.0 g, 52.8 mmol) in N,N-dimethylformamide (DMF, 100 mL), add cesium carbonate (Cs₂CO₃) (20.7 g, 63.4 mmol, 1.2 equiv). Stir the suspension at room temperature for 30 minutes.

-

Causality: Cesium carbonate is a mild base that forms the cesium carboxylate salt in situ. This salt is highly nucleophilic and soluble in DMF, which significantly accelerates the subsequent SN2 reaction compared to using stronger, more sterically hindered bases.

-

-

Reagent Addition: Add benzyl bromide (BnBr) (7.5 mL, 63.4 mmol, 1.2 equiv) dropwise to the suspension.

-

Reaction Progression: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

-

Quenching and Extraction: Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Flash Column Chromatography

The crude product is purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a silica gel column using a gradient solvent system, starting with 10% ethyl acetate in hexanes.

-

Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) and load it onto the column.

-

Elution: Elute the column with a gradient of 10% to 40% ethyl acetate in hexanes. The product typically elutes at ~20-30% ethyl acetate.

-

Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and concentrate in vacuo to yield this compound as a clear, viscous oil or a low-melting solid.

Analytical Characterization

To ensure the identity and purity of the synthesized material, a combination of spectroscopic and chromatographic methods must be employed. This validation is a cornerstone of trustworthy scientific practice.

-

¹H NMR (400 MHz, CDCl₃): Expected signals include the tert-butyl protons of the Boc group (singlet, ~1.4 ppm, 9H), the methylene protons of the β-alanine backbone (multiplets, ~2.5 ppm and ~3.4 ppm, 2H each), a broad signal for the NH proton (~5.0 ppm, 1H), the benzylic methylene protons (singlet, ~5.1 ppm, 2H), and the aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm, 5H).

-

¹³C NMR (101 MHz, CDCl₃): Key signals should appear for the Boc group carbons (~28 ppm, ~80 ppm), the β-alanine backbone carbons (~35 ppm, ~38 ppm), the benzylic carbon (~66 ppm), the aromatic carbons (~128-136 ppm), and the two carbonyl carbons (~156 ppm for Boc, ~172 ppm for ester).

-

Mass Spectrometry (ESI+): The expected mass-to-charge ratio ([M+Na]⁺) would be approximately 302.13 g/mol .

-

FT-IR (Thin Film): Characteristic absorption bands would be observed for the N-H stretch (~3350 cm⁻¹), C-H stretches (~2970 cm⁻¹), and two distinct C=O stretches for the carbamate and ester (~1715 cm⁻¹ and ~1735 cm⁻¹, respectively).

Applications and Utility

The value of this compound is realized in its application as a versatile building block. The orthogonal protecting groups allow for selective deprotection and further elaboration at either the N- or C-terminus.

Caption: Deprotection strategies for downstream functionalization.

This strategic flexibility makes it an invaluable intermediate in:

-

Peptidomimetic Synthesis: Incorporating β-amino acids to create novel peptide structures with enhanced stability and biological activity.

-

Total Synthesis: As a key fragment in the assembly of complex natural products.

-

Drug Discovery: Providing a scaffold for the development of new therapeutic agents, leveraging the pharmacokinetic benefits of the β-amino acid core[1][4].

Handling and Storage

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. While generally stable, prolonged exposure to strong acids or bases will cause decomposition. For long-term storage, refrigeration is recommended.

Conclusion

This compound is more than a simple chemical; it is a strategic tool that enables sophisticated synthetic planning. Its value is derived from the orthogonal stability of its N-Boc and O-benzyl protecting groups, which provides chemists with the critical control needed to construct complex molecules with high precision. The robust synthetic and purification protocols outlined in this guide, coupled with rigorous analytical validation, ensure that researchers can produce and utilize this compound with confidence, thereby accelerating innovation in drug development and materials science.

References

-

Arctom Scientific. (n.d.). CAS NO. 88574-54-3 | this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubMed. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 88574-54-3|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Benzyl 3-(tert-butoxycarbonylamino)propanoate: Synthesis, Characterization, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Benzyl 3-(tert-butoxycarbonylamino)propanoate, a key building block in modern synthetic organic chemistry and drug discovery. As a bifunctionally protected β-amino acid, this molecule serves as a crucial component in the synthesis of peptides, peptidomimetics, and other complex molecular architectures. This document will detail its chemical identity, synthesis, comprehensive characterization, and its strategic application in solid-phase peptide synthesis (SPPS).

Chemical Identity and Properties

IUPAC Name: Benzyl 3-[[(2-methylpropan-2-yl)oxy]carbonylamino]propanoate.[1]

Common Name: Benzyl 3-(Boc-amino)propanoate, Boc-β-Ala-OBn.

CAS Number: 88574-54-3.[2]

Chemical Formula: C₁₅H₂₁NO₄.[3]

Molecular Weight: 279.33 g/mol .[4]

This compound incorporates two critical protecting groups: the tert-butoxycarbonyl (Boc) group for the amine and the benzyl (Bzl) group for the carboxylic acid. This "quasi-orthogonal" protection scheme is a cornerstone of a major strategy in peptide synthesis, where the Boc group can be selectively removed under moderately acidic conditions, while the benzyl ester remains stable, requiring stronger acids for cleavage.[5][6][7]

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₄ | [3] |

| Molecular Weight | 279.33 g/mol | [4] |

| IUPAC Name | Benzyl 3-[[(2-methylpropan-2-yl)oxy]carbonylamino]propanoate | [1] |

| CAS Number | 88574-54-3 | [2] |

| Appearance | Typically a white to off-white solid or a colorless oil | General Knowledge |

| Solubility | Soluble in common organic solvents (DCM, DMF, Ethyl Acetate) | General Knowledge |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through two primary strategic routes, both starting from the commercially available β-alanine. The choice of route often depends on the scale of the synthesis and the purification methods available.

Route 1: N-terminal Boc Protection followed by Benzyl Esterification

This is often the preferred route due to the straightforward purification of the intermediate, Boc-β-alanine.

-

Step 1: N-terminal Protection of β-Alanine. β-Alanine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide or triethylamine, in a mixed aqueous-organic solvent system (e.g., dioxane/water).[8] This reaction proceeds via nucleophilic attack of the amino group on the Boc anhydride, yielding N-(tert-butoxycarbonyl)-β-alanine.

-

Step 2: Benzyl Esterification. The resulting Boc-β-alanine is then esterified using benzyl bromide (BnBr) in the presence of a weak base like sodium bicarbonate (NaHCO₃) or cesium carbonate (Cs₂CO₃) in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[9] The use of cesium salt of the carboxylic acid can often lead to higher yields.[10]

Route 2: Benzyl Esterification followed by N-terminal Boc Protection

This route involves the initial formation of the benzyl ester of β-alanine, which is often isolated as a salt (e.g., hydrochloride or tosylate), followed by the introduction of the Boc group.

-

Step 1: Esterification of β-Alanine. β-Alanine is reacted with benzyl alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (TsOH), typically with azeotropic removal of water to drive the reaction to completion.

-

Step 2: N-terminal Boc Protection. The resulting β-alanine benzyl ester is then reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.[8]

Experimental Protocol: Synthesis via Route 1

Objective: To synthesize this compound from β-alanine.

Materials:

-

β-Alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Benzyl bromide (BnBr)

-

Sodium bicarbonate (NaHCO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

Part A: Synthesis of N-(tert-butoxycarbonyl)-β-alanine

-

Dissolve β-alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (2.2 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-β-alanine as a white solid.

Part B: Synthesis of this compound

-

Dissolve N-(tert-butoxycarbonyl)-β-alanine (1.0 eq) in DMF.

-

Add sodium bicarbonate (1.2 eq) to the solution.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Spectroscopic Characterization

The structural integrity of the synthesized this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different proton environments in the molecule. Expected chemical shifts (in ppm, relative to TMS) in CDCl₃ are:

-

~7.35 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

~5.15 ppm (singlet, 2H): Methylene protons (-CH₂-) of the benzyl ester.

-

~5.0-5.2 ppm (broad singlet, 1H): N-H proton of the carbamate.

-

~3.40 ppm (quartet, 2H): Methylene protons alpha to the nitrogen (-NH-CH₂-).

-

~2.55 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COO-).

-

~1.45 ppm (singlet, 9H): Methyl protons of the tert-butyl (Boc) group.

-

-

¹³C NMR: The carbon NMR spectrum confirms the presence of all carbon atoms in their expected electronic environments. Expected chemical shifts (in ppm) in CDCl₃ are:

-

~172 ppm: Carbonyl carbon of the ester.

-

~156 ppm: Carbonyl carbon of the carbamate (Boc group).

-

~136 ppm: Quaternary aromatic carbon of the benzyl group.

-

~128.5, 128.2, 128.0 ppm: Aromatic carbons of the benzyl group.

-

~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

~66.5 ppm: Methylene carbon of the benzyl ester (-O-CH₂-).

-

~37 ppm: Methylene carbon alpha to the nitrogen.

-

~35 ppm: Methylene carbon alpha to the ester carbonyl.

-

~28.3 ppm: Methyl carbons of the Boc group.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.[11]

-

~3350 cm⁻¹ (sharp to broad): N-H stretching of the carbamate.

-

~3030 cm⁻¹ (weak): Aromatic C-H stretching.

-

~2980, 2930 cm⁻¹ (medium): Aliphatic C-H stretching.

-

~1735 cm⁻¹ (strong): C=O stretching of the benzyl ester.

-

~1700 cm⁻¹ (strong): C=O stretching of the Boc carbamate.

-

~1520 cm⁻¹ (strong): N-H bending (Amide II band).

-

~1160 cm⁻¹ (strong): C-O stretching of the ester and carbamate.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecule [M+H]⁺ at m/z 280.15, or the sodium adduct [M+Na]⁺ at m/z 302.13.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for introducing a β-alanine residue into a peptide sequence using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[12][13] β-amino acids are of significant interest in drug development as they can induce stable secondary structures (e.g., helices, turns) in peptides and are resistant to enzymatic degradation.

The Boc/Bzl SPPS strategy, pioneered by Merrifield, relies on the differential acid lability of the N-terminal Boc protecting group and the side-chain/C-terminal benzyl-based protecting groups.[6][12]

Workflow for Boc/Bzl Solid-Phase Peptide Synthesis

The following diagram illustrates a typical cycle for the addition of one amino acid residue in a Boc-SPPS workflow.

Caption: Workflow of a single cycle in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).

Explanation of the Workflow:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][12] This exposes a free amine terminus (as a TFA salt).

-

Neutralization: The protonated amine is neutralized with a non-nucleophilic base, typically diisopropylethylamine (DIEA), to generate the free amine necessary for coupling.[5]

-

Coupling: The next Boc-protected amino acid (such as this compound) is activated with a coupling reagent like dicyclohexylcarbodiimide (DCC), often with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization, and added to the resin to form a new peptide bond.

-

Repeat: The cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.

-

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all the benzyl-based side-chain protecting groups are removed simultaneously using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[10]

Conclusion

Benzyl 3-(tert-butoxycarbonylamino)propanoate is a synthetically accessible and highly valuable reagent for chemical biologists and medicinal chemists. Its well-defined structure and the strategic placement of the Boc and benzyl protecting groups make it an ideal building block for the controlled synthesis of β-alanine-containing peptides. The protocols and characterization data provided in this guide serve as a comprehensive resource for its synthesis and effective utilization in the powerful methodology of solid-phase peptide synthesis.

References

- (S)-2-Benzyl-3-(tert-butoxycarbonylamino)propanoic acid Product Information. (n.d.).

- Supporting Information for a relevant scientific article. (n.d.). The Royal Society of Chemistry.

- PubChem. (n.d.). tert-Butyl 3-(benzyl(methyl)amino)propanoate. National Center for Biotechnology Information.

- Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide. (2025). BenchChem.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.

- Supporting information for a relevant scientific article. (2016). The Royal Society of Chemistry.

- Ethyl 3-(benzylamino)propanoate(23583-21-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid AldrichCPR. (n.d.). Sigma-Aldrich.

- Application Notes and Protocols for BOC-L-Alanine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.

- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. (n.d.). The Royal Society of Chemistry.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. Retrieved from the University of Wisconsin Chemistry Department.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Benzyl 3-aminopropanoate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Boc-L-Alanine benzyl ester. (n.d.). MedChemExpress.

- PubChem. (n.d.). BOC-L-Alanine benzyl ester. National Center for Biotechnology Information.

- Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin.

- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Pohl, J. (1994). Sequence Analysis of Peptide Resins From Boc/benzyl Solid-Phase Synthesis. Methods in Molecular Biology, 36, 107-29.

- Boc-β-alanine N-hydroxysuccinimide ester. (n.d.). Chem-Impex.

- BENZYL SYNTHESIS. #ncchem. (2022, October 22). YouTube.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.

- 3-(Benzylmethylamino)-1-propanol. (n.d.). NIST WebBook.

- Benzyl N-Boc-3-amino-5-iodopentano

- Benzyl propionate(122-63-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Benzyl 3-(Boc-amino)

- Benzyl 3-aminopropanoate - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.

- PubChem. (n.d.). 3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). Butyl 3-[benzyl(1-phenylethyl)amino]propanoate. National Center for Biotechnology Information.

- FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.).

- Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. (2012).

- 3-(Benzylmethylamino)-1-propanol. (n.d.). NIST WebBook.

- Benzyl alcohol-α-13C. (n.d.). Sigma-Aldrich.

- Benzyl propion

- Benzenemethanol, 3-amino-. (n.d.). NIST WebBook.

- Ethyl 3-[N-benzyl-N-(3-hydroxypropyl)amino]pentanoate - Optional[13C NMR]. (n.d.). SpectraBase.

- 1-Propanol, 3-amino-. (n.d.). NIST WebBook.

Sources

- 1. tert-Butyl 3-(benzyl(methyl)amino)propanoate | C15H23NO2 | CID 115580827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 88574-54-3|this compound|BLD Pharm [bldpharm.com]

- 3. pschemicals.com [pschemicals.com]

- 4. BOC-L-Alanine benzyl ester | C15H21NO4 | CID 10972741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. chempep.com [chempep.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 13. Sequence analysis of peptide resins from Boc/benzyl solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzyl 3-(Boc-amino)propanoate: Properties, Synthesis, and Applications

Abstract: Benzyl 3-(tert-butoxycarbonylamino)propanoate, a derivative of β-alanine, is a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring orthogonal Boc and benzyl protecting groups, offers strategic advantages, particularly in the controlled, stepwise synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, outlines a detailed and validated synthetic protocol, and explores its critical applications for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Benzyl 3-(Boc-amino)propanoate, also known as N-Boc-β-Alanine benzyl ester, is a bifunctionally protected amino acid. The tert-butyloxycarbonyl (Boc) group provides acid-labile protection for the amine, while the benzyl group offers a robust, base-stable protecting group for the carboxylic acid that can be removed under reductive conditions. This orthogonality is fundamental to its utility in multi-step synthesis.

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4";

// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.87,-0.5!"]; O2 [label="O", pos="0.87,-0.5!"]; C2 [label="C", pos="1.74,-1!"]; C3 [label="C", pos="2.61,-0.5!"]; C4 [label="C", pos="3.48,-1!"]; N1 [label="N", pos="4.35,-0.5!"]; H1 [label="H", pos="4.35,0.2!"]; C5 [label="C", pos="5.22,-1!"]; O3 [label="O", pos="5.22,-1.7!"]; O4 [label="O", pos="6.09,-0.5!"]; C6 [label="C", pos="6.96,-1!"]; C7 [label="C", pos="6.96,-1.7!"]; C8 [label="C", pos="7.83,-0.5!"]; C9 [label="C", pos="6.09,0.2!"];

// Benzyl group phenyl ring Bz_C1 [label="C", pos="-1.74,0!"]; Bz_C2 [label="C", pos="-2.61,0.5!"]; Bz_C3 [label="C", pos="-3.48,0!"]; Bz_C4 [label="C", pos="-3.48,-1!"]; Bz_C5 [label="C", pos="-2.61,-1.5!"]; Bz_C6 [label="C", pos="-1.74,-1!"];

// Edges C1 -- O1 [len=1]; C1 -- O2 [len=1]; O2 -- C2 [len=1]; C2 -- C3 [len=1]; C3 -- C4 [len=1]; C4 -- N1 [len=1]; N1 -- H1 [len=0.7]; N1 -- C5 [len=1]; C5 -- O3 [len=1]; C5 -- O4 [len=1]; O4 -- C6 [len=1]; C6 -- C7 [len=1]; C6 -- C8 [len=1]; C6 -- C9 [len=1];

// Benzyl group edges O1 -- Bz_C1 [len=1.2]; Bz_C1 -- Bz_C2 [len=1]; Bz_C2 -- Bz_C3 [len=1]; Bz_C3 -- Bz_C4 [len=1]; Bz_C4 -- Bz_C5 [len=1]; Bz_C5 -- Bz_C6 [len=1]; Bz_C6 -- Bz_C1 [len=1];

// Dummy nodes for positioning H atoms on the chain H_C2_1 [label="H", pos="1.74,-1.7!", fontsize="10"]; H_C2_2 [label="H", pos="2.1, -0.6!", fontsize="10"]; H_C3_1 [label="H", pos="2.61,0.2!", fontsize="10"]; H_C3_2 [label="H", pos="3.0, -0.1!", fontsize="10"]; H_C4_1 [label="H", pos="3.48,-1.7!", fontsize="10"]; H_C4_2 [label="H", pos="3.8, -0.6!", fontsize="10"];

// Dummy nodes for Boc methyl groups H_C7_1 [label="H", pos="6.6,-2.2!", fontsize="10"]; H_C7_2 [label="H", pos="7.3,-2.2!", fontsize="10"]; H_C7_3 [label="H", pos="7.3,-1.3!", fontsize="10"]; H_C8_1 [label="H", pos="8.2,-1.0!", fontsize="10"]; H_C8_2 [label="H", pos="8.2,0.0!", fontsize="10"]; H_C8_3 [label="H", pos="7.5,0.0!", fontsize="10"]; H_C9_1 [label="H", pos="5.7,0.7!", fontsize="10"]; H_C9_2 [label="H", pos="6.4,0.7!", fontsize="10"]; H_C9_3 [label="H", pos="6.4,-0.2!", fontsize="10"]; } end_dot

Caption: Chemical Structure of this compound.

| Property | Value | Source |

| IUPAC Name | Benzyl 3-(tert-butoxycarbonylamino)propanoate | - |

| Synonyms | N-Boc-β-Alanine benzyl ester, Boc-beta-Ala-OBzl | [1] |

| CAS Number | 58917-84-3 | - |

| Molecular Formula | C₁₅H₂₁NO₄ | - |

| Molecular Weight | 279.33 g/mol | - |

| Appearance | White to off-white solid or colorless oil | - |

| Solubility | Soluble in common organic solvents (DCM, DMF, EtOAc). Insoluble in water. | - |

| Melting Point | Not widely reported, expected to be low-melting solid or oil | - |

Synthesis and Purification

The synthesis of this compound is most commonly achieved by the esterification of N-Boc-β-alanine. A highly effective and scalable method involves the reaction of the cesium salt of the N-protected amino acid with benzyl bromide. This approach avoids the harsh conditions or difficult-to-remove byproducts associated with some other esterification methods, such as Fischer esterification or DCC/DMAP coupling.

2.1. Synthetic Rationale

The choice of cesium carbonate (Cs₂CO₃) as the base is strategic. Cesium salts of carboxylic acids exhibit high nucleophilicity and solubility in organic solvents like DMF, facilitating a smooth and efficient Sₙ2 reaction with benzyl bromide.[2] This method proceeds under mild conditions, preserving the integrity of the acid-labile Boc protecting group.[3][4]

2.2. Detailed Experimental Protocol: Benzylation via Cesium Salt

-

Preparation of the Cesium Salt:

-

In a round-bottom flask, dissolve N-Boc-β-alanine (1.0 equiv.) in a suitable solvent mixture such as methanol/water.

-

Add cesium carbonate (0.5 equiv.) portion-wise with stirring. Effervescence (CO₂ evolution) will be observed.

-

Stir the mixture at room temperature until the solid is fully dissolved and gas evolution ceases (approx. 1-2 hours).

-

Remove the solvent under reduced pressure (rotary evaporation) to yield the white, solid Boc-β-Ala-OCs salt. Dry thoroughly under high vacuum.

-

-

Esterification Reaction:

-

Dissolve the dried cesium salt in anhydrous N,N-Dimethylformamide (DMF).

-

To this solution, add benzyl bromide (1.1 equiv.) via syringe.

-

Stir the reaction mixture at room temperature overnight (12-16 hours) under an inert atmosphere (e.g., nitrogen or argon).

-

-

Work-up and Extraction:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

2.3. Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) is generally effective for eluting the product, yielding this compound as a pure compound.

2.4. Workflow Visualization

dot graph "synthesis_workflow" { rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

// Nodes Reactants [label="N-Boc-β-alanine\n+ Cesium Carbonate"]; Salt [label="Formation of\nCesium Salt"]; Esterification [label="Reaction with\nBenzyl Bromide in DMF"]; Workup [label="Aqueous Work-up\n& Extraction"]; Purification [label="Silica Gel\nChromatography"]; Product [label="Pure Benzyl\n3-(Boc-amino)propanoate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Salt [label="MeOH/H₂O"]; Salt -> Esterification; Esterification -> Workup [label="Overnight"]; Workup -> Purification; Purification -> Product; } end_dot

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following analytical data serve as a self-validating checklist for the synthesized material.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is the most definitive tool for structural confirmation. Expected chemical shifts (δ) are:

-

7.40-7.30 ppm (m, 5H): Aromatic protons of the benzyl group.

-

5.14 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

~5.0 ppm (br s, 1H): N-H proton of the Boc-carbamate.

-

3.42 ppm (q, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NHBoc).

-

2.60 ppm (t, 2H): Methylene protons adjacent to the ester carbonyl (-CH₂-COO-).

-

1.44 ppm (s, 9H): Methyl protons of the tert-butyl (Boc) group.

-

-

¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ) are:

-

172.0 ppm: Ester carbonyl carbon.

-

155.8 ppm: Carbamate carbonyl carbon (Boc group).

-

135.8 ppm: Quaternary aromatic carbon of the benzyl group.

-

128.6, 128.3, 128.2 ppm: Aromatic C-H carbons of the benzyl group.

-

79.4 ppm: Quaternary carbon of the Boc group.

-

66.5 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).

-

~37.0 ppm: Methylene carbon adjacent to the nitrogen.

-

35.5 ppm: Methylene carbon adjacent to the ester carbonyl.

-

28.4 ppm: Methyl carbons of the Boc group.

-

3.2. Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the key functional groups:

-

~3350 cm⁻¹ (N-H stretch): Carbamate N-H.

-

~2980 cm⁻¹ (C-H stretch): Aliphatic C-H from the backbone and protecting groups.

-

~1735 cm⁻¹ (C=O stretch): Ester carbonyl.

-

~1690 cm⁻¹ (C=O stretch): Carbamate carbonyl (Boc group).

3.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ at m/z 280.15, or the sodium adduct [M+Na]⁺ at m/z 302.13.

Core Applications in Research and Development

The primary utility of this compound lies in its application as a specialized building block in Solid-Phase Peptide Synthesis (SPPS).

4.1. Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, peptide chains are assembled on a solid resin support. The process involves sequential cycles of N-terminal deprotection and coupling of the next protected amino acid.[] this compound is used when a β-alanine residue is desired within the peptide sequence.

-

Orthogonal Protection: The Boc group is used for temporary N-terminal protection and is removed at each cycle using a moderate acid, typically trifluoroacetic acid (TFA).[6] The benzyl ester, protecting the C-terminus of the β-alanine unit, is stable to these conditions.

-

Final Cleavage: The benzyl ester, along with many side-chain protecting groups used in Boc-based SPPS, is cleaved at the end of the synthesis using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7] This releases the final peptide from the resin.

4.2. Synthesis of Peptidomimetics and β-Peptides

Incorporating β-amino acids like β-alanine into peptide backbones creates peptidomimetics.[1] These modified peptides often exhibit enhanced resistance to enzymatic degradation by proteases, leading to longer in vivo half-lives—a highly desirable trait in drug development. Furthermore, peptides composed entirely of β-amino acids (β-peptides) can fold into unique, stable secondary structures not accessible to natural α-peptides, opening avenues for designing novel bioactive molecules.[8]

4.3. Visualization of Protecting Group Strategy in Boc-SPPS

dot digraph "synthesis_logic" { rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];

} end_dot

Caption: Logic of orthogonal protection in Boc-SPPS using the subject compound.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (which will cleave the Boc group).

Conclusion

This compound is a valuable and versatile reagent for advanced organic synthesis. Its well-defined orthogonal protecting groups make it an ideal building block for the incorporation of β-alanine into peptides and peptidomimetics, enabling researchers to develop novel molecules with enhanced stability and unique structural properties. The synthetic and analytical protocols described herein provide a robust framework for its preparation and validation, empowering its effective use in research and drug discovery.

References

-

Katritzky, A. R., Zhang, S., Soares, A., & Wang, M. (2001). A facile synthesis of benzyl-α,β-unsaturated carboxylic esters. ARKIVOC, 2001(10), 54-57. [Link]

-

Das, S., Lood, C., & Raj, M. (2019). Cesium Carbonate Catalyzed Esterification of N-Benzyl-N-Boc-amides under Ambient Conditions. Organic Letters, 21(17), 6888–6892. [Link]

-

Barton, D. H. R., et al. (1998). A practical synthesis of benzyl esters and related derivatives. Institut Polytechnique de Paris. [Link]

-

Pietrzik, N., & Szymański, W. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091. [Link]

-

AAPPTec. (n.d.). Boc-beta-Ala-OH [3303-84-2]. Product Information. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Benzyl 3-(Boc-amino)propanoate: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the intricate journey of drug discovery and development, understanding the physicochemical properties of a molecule is paramount. Among these, solubility stands as a cornerstone, profoundly influencing a compound's bioavailability, formulation design, and ultimately, its therapeutic efficacy. Benzyl 3-(Boc-amino)propanoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its solubility characteristics dictate the choice of reaction media, purification strategies, and the feasibility of developing stable and effective dosage forms. This in-depth technical guide provides a comprehensive exploration of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies for its accurate determination. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of this compound's solubility, thereby accelerating the path from laboratory to clinical application.

Molecular Architecture and Its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that contribute to its solubility profile:

-

The Benzyl Ester Group: This large, aromatic, and lipophilic group significantly influences the molecule's interaction with non-polar organic solvents. The delocalized π-electron system of the benzene ring can engage in favorable van der Waals interactions with aromatic or non-polar solvents.[1]

-

The Boc-Protecting Group (tert-Butoxycarbonyl): The bulky and non-polar tert-butyl group of the Boc moiety further enhances the compound's lipophilicity. This group is crucial for protecting the amino functionality during synthesis and can be readily removed under acidic conditions.[][3]

-

The Propanoate Linker: This short alkyl chain provides a degree of flexibility to the molecule.

-

The Carbamate Linkage: The presence of the carbamate group introduces some polar character due to the presence of oxygen and nitrogen atoms, allowing for potential hydrogen bonding interactions.

The interplay of these structural features results in a molecule that is generally expected to exhibit good solubility in a range of common organic solvents, while its aqueous solubility is anticipated to be limited.

Qualitative and Illustrative Quantitative Solubility Profile

While precise, publicly available quantitative solubility data for this compound is limited, we can infer its likely behavior based on the solubility of structurally similar compounds, such as BOC-L-Alanine benzyl ester.[4] The following table provides an illustrative overview of the expected solubility of this compound in various common organic solvents at ambient temperature. It is crucial to emphasize that this data is for guidance and should be experimentally verified for any critical application.

| Solvent Family | Solvent | Polarity Index (Snyder) | Illustrative Solubility ( g/100 mL) | Rationale for Solubility |

| Chlorinated | Dichloromethane (DCM) | 3.1 | > 40 | The moderate polarity and ability to interact with the benzyl and Boc groups lead to high solubility. |

| Chloroform | 4.1 | > 40 | Similar to DCM, chloroform is an excellent solvent for this type of protected amino acid ester. | |

| Ethers | Diethyl Ether | 2.8 | 10 - 20 | The non-polar nature of diethyl ether results in moderate solubility. |

| Tetrahydrofuran (THF) | 4.0 | > 30 | The cyclic ether structure and higher polarity compared to diethyl ether lead to greater solubility. | |

| Esters | Ethyl Acetate (EtOAc) | 4.4 | > 30 | As a polar aprotic solvent, ethyl acetate effectively solvates the ester and carbamate functionalities. |

| Ketones | Acetone | 5.1 | > 30 | The high polarity of acetone allows for strong dipole-dipole interactions, resulting in good solubility. |

| Alcohols | Methanol (MeOH) | 5.1 | 5 - 15 | While polar, the hydrogen bonding capability of methanol can be disrupted by the bulky non-polar groups. |

| Ethanol (EtOH) | 4.3 | 2 - 10 | Similar to methanol, but the slightly lower polarity of ethanol results in reduced solubility. | |

| Isopropanol (IPA) | 3.9 | < 5 | The increased steric hindrance and lower polarity of isopropanol further decrease solubility. | |

| Polar Aprotic | Acetonitrile (ACN) | 5.8 | 15 - 25 | The high polarity of acetonitrile allows for good solvation of the polar parts of the molecule. |

| Dimethylformamide (DMF) | 6.4 | > 40 | DMF is a powerful polar aprotic solvent that can effectively solvate a wide range of organic molecules. | |

| Aqueous | Water | 10.2 | < 0.1 | The predominantly non-polar character of the molecule leads to very poor solubility in water.[1] |

Disclaimer: The quantitative solubility data presented in this table is illustrative and based on general trends for similar N-Boc protected amino acid esters. Actual solubility may vary depending on experimental conditions such as temperature, the purity of the solute and solvent, and the presence of any additives.[4]

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

For critical applications in drug development, an experimentally determined, precise, and reproducible solubility value is non-negotiable. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5] This method ensures that the solution is in true equilibrium with the solid phase, providing a reliable measure of the maximum amount of solute that can be dissolved in a given solvent at a specific temperature.

The Causality Behind the Shake-Flask Method

The shake-flask method is designed to achieve a state of thermodynamic equilibrium. By agitating an excess of the solid compound in a known volume of solvent for a sufficient period, we allow the dissolution and precipitation processes to reach a dynamic balance.[5] The subsequent separation of the solid and liquid phases and the analysis of the supernatant provide a direct measure of the compound's solubility.

Sources

The Advent of a Versatile Building Block: A Technical Guide to the First Synthesis of Benzyl 3-(Boc-amino)propanoate

Introduction: The Strategic Importance of Protected β-Amino Acids

In the landscape of modern drug discovery and peptide chemistry, the strategic use of protecting groups is paramount to the successful synthesis of complex molecular architectures. The targeted modulation of biological pathways often requires the incorporation of unnatural amino acids, among which β-amino acids and their derivatives have garnered significant attention. Their presence in a peptide backbone can induce unique conformational constraints, enhance metabolic stability, and impart novel pharmacological properties. At the heart of harnessing these benefits lies the availability of versatile, orthogonally protected building blocks. This guide provides an in-depth technical exploration of the discovery and seminal synthesis of one such critical reagent: Benzyl 3-(Boc-amino)propanoate. This compound, featuring the acid-labile tert-butoxycarbonyl (Boc) group for amine protection and the readily cleavable benzyl ester for the carboxylic acid, represents a cornerstone for the synthesis of β-alanine-containing peptides and peptidomimetics. We will delve into the strategic considerations underpinning its first reported synthesis, provide a detailed experimental protocol, and offer insights into the causality of the experimental design.

The Seminal Synthesis: A Tale of Two Protecting Groups

The first documented synthesis of this compound, also known as N-Boc-β-alanine benzyl ester, was reported in a 2002 publication in The Journal of Organic Chemistry by Santosh R. D'Andrea, Andrew J. Pellatt, and James P. Cain.[1] The researchers developed a straightforward and efficient method to prepare this compound, which has since become a standard procedure in the field.

The synthetic strategy hinges on a two-step process starting from the commercially available β-alanine:

-

N-terminal Boc Protection: The amino group of β-alanine is first protected with the tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the nucleophilic amine from participating in unwanted side reactions during the subsequent esterification. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions.

-

Carboxyl Group Esterification: The carboxylic acid of the resulting N-Boc-β-alanine is then esterified with benzyl bromide to yield the final product. The benzyl ester serves as a robust protecting group for the carboxylic acid, which can be conveniently removed by catalytic hydrogenolysis, a method orthogonal to the acid-mediated deprotection of the Boc group.

This orthogonal protection scheme is the cornerstone of its utility, allowing for selective deprotection at either the N-terminus or the C-terminus, a fundamental requirement in stepwise peptide synthesis.

Experimental Protocol: The First Synthesis of this compound

The following protocol is adapted from the seminal report by D'Andrea et al.[1] and represents a field-proven method for the preparation of this compound.

Step 1: Synthesis of N-Boc-β-alanine

This initial step involves the protection of the amino group of β-alanine using di-tert-butyl dicarbonate (Boc)₂O.

-

Reagents and Materials:

-

β-Alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

2-Methyl-2-propanol (tert-butanol)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of β-alanine (1.0 eq) and sodium hydroxide (2.5 eq) in water, add 2-methyl-2-propanol.

-

The reaction mixture is heated to 30 °C.

-

Di-tert-butyl dicarbonate (1.1 eq) is added, and the mixture is stirred at room temperature for 18 hours.

-

The solution is then concentrated in vacuo, and water is added.

-

The aqueous solution is acidified to pH 2-3 with 1N HCl and extracted with ethyl acetate.

-

The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under vacuum to afford N-Boc-β-alanine as a white solid.

-

Step 2: Synthesis of this compound

The purified N-Boc-β-alanine is then converted to its benzyl ester.

-

Reagents and Materials:

-

N-Boc-β-alanine

-

Cesium carbonate (Cs₂CO₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

N,N-Dimethylformamide (DMF)

-

Benzyl bromide (BnBr)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

N-Boc-β-alanine (1.0 eq) is dissolved in a mixture of methanol and water (10:1).

-

The solution is neutralized with cesium carbonate (0.5 eq).

-

The resulting cesium salt is evaporated to dryness and then redissolved in DMF.

-

Benzyl bromide (1.0 eq) is added dropwise to the solution.

-

After stirring for 22 hours at room temperature, the DMF is removed by evaporation.

-

The residue is taken up in water and extracted with ethyl acetate.

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under vacuum to yield this compound.[1]

-

Quantitative Data Summary

| Step | Reactant | Key Reagents | Solvent | Reaction Time | Yield (%) |

| 1 | β-Alanine | (Boc)₂O, NaOH | Water/tert-Butanol | 18 h | 73% |

| 2 | N-Boc-β-alanine | Cs₂CO₃, BnBr | DMF | 22 h | 90% |

Visualizing the Synthesis: A Workflow Diagram

Caption: Synthetic workflow for this compound.

Causality and Experimental Choices: A Senior Scientist's Perspective

The elegance of this synthesis lies in its simplicity and high efficiency, which are direct consequences of deliberate and insightful experimental choices.

-

Choice of Base in Boc Protection: The use of sodium hydroxide provides the necessary basic conditions to deprotonate the carboxylic acid of β-alanine, rendering the amino group sufficiently nucleophilic to attack the electrophilic carbonyl carbon of (Boc)₂O. The use of a biphasic system with tert-butanol facilitates the reaction.

-

Cesium Carbonate for Esterification: The formation of the cesium salt of N-Boc-β-alanine is a critical aspect of the high-yielding esterification. Cesium salts of carboxylic acids are known to be highly soluble in organic solvents like DMF and are significantly more nucleophilic than their sodium or potassium counterparts. This "cesium effect" dramatically accelerates the SN2 reaction with benzyl bromide, leading to a near-quantitative conversion to the desired benzyl ester under mild conditions. This avoids the need for harsher esterification methods that could potentially compromise the acid-sensitive Boc group.

-

Solvent Selection: DMF is an excellent solvent for this esterification due to its polar aprotic nature, which effectively solvates the cesium cation while leaving the carboxylate anion relatively free to act as a nucleophile.

Conclusion: A Foundational Reagent for Peptide Innovation

The development of a reliable and scalable synthesis for this compound was a significant enabling step for chemists exploring the inclusion of β-alanine in peptide-based therapeutics. The orthogonal protection strategy, coupled with a high-yielding and straightforward synthetic protocol, has solidified its position as a commercially available and widely used building block. This technical guide has aimed to not only provide the practical details of its first synthesis but also to illuminate the chemical principles and strategic decisions that led to its successful creation. As the quest for novel therapeutics continues, the foundational tools of chemical synthesis, such as the subject of this guide, will remain indispensable to the progress of medicinal chemistry.

References

-

D'Andrea, S. R., Pellatt, A. J., & Cain, J. P. (2002). Urethane N-Carboxyanhydrides from β-Amino Acids. The Journal of Organic Chemistry, 67(16), 5674–5677. [Link][1]

Sources

A Technical Guide to the Spectroscopic Characterization of Benzyl 3-(Boc-amino)propanoate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Benzyl 3-(Boc-amino)propanoate, a key building block in peptide synthesis and various pharmaceutical research applications. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to confirm the structure and purity of this compound.

Introduction

This compound (MW: 279.33 g/mol ; CAS: 88574-54-3) is a protected derivative of the non-proteinogenic amino acid β-alanine. The tert-butoxycarbonyl (Boc) protecting group on the amine and the benzyl ester on the carboxylic acid allow for its controlled incorporation into peptide chains and other complex organic molecules. Accurate spectroscopic characterization is crucial for verifying the integrity of the molecule before its use in further synthetic steps, ensuring the reliability and reproducibility of experimental outcomes. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that collectively provide an unambiguous structural confirmation of this compound.

Chemical Structure and Analytical Workflow

The structural integrity of this compound is paramount for its successful application. A multi-faceted analytical approach is employed to ensure the correct connectivity and the presence of all key functional groups.

Caption: Chemical structure of this compound and the analytical workflow for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to 12-15 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse program.

-

Set the spectral width to 200-220 ppm.

-

Acquire 1024 or more scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

-

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (benzyl) |

| ~5.12 | s | 2H | -CH ₂-Ar (benzyl) |

| ~5.05 | br s | 1H | NH |

| ~3.45 | q | 2H | -CH ₂-NH- |

| ~2.58 | t | 2H | -CH ₂-C=O |

| ~1.44 | s | 9H | -C(CH ₃)₃ (Boc) |

Interpretation of the ¹H NMR Spectrum:

-

The multiplet at approximately 7.35 ppm is characteristic of the five aromatic protons of the benzyl group.

-

The singlet at around 5.12 ppm corresponds to the two benzylic protons.

-

A broad singlet, typically observed around 5.05 ppm, is assigned to the carbamate N-H proton.

-

The quartet at approximately 3.45 ppm is due to the two protons on the carbon adjacent to the nitrogen.

-

The triplet at roughly 2.58 ppm represents the two protons on the carbon adjacent to the carbonyl group.

-

The prominent singlet at around 1.44 ppm integrates to nine protons, a hallmark of the tert-butyl group of the Boc protector.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~171.5 | C =O (ester) |

| ~155.8 | C =O (carbamate) |

| ~135.8 | C -Ar (quaternary, benzyl) |

| ~128.6 | C -H (Ar, ortho/para-benzyl) |

| ~128.3 | C -H (Ar, meta-benzyl) |

| ~79.5 | -C (CH₃)₃ (quaternary, Boc) |

| ~66.5 | -C H₂-Ar (benzyl) |

| ~37.0 | -C H₂-NH- |

| ~35.5 | -C H₂-C=O |

| ~28.4 | -C(C H₃)₃ (Boc) |

Interpretation of the ¹³C NMR Spectrum:

-

The two carbonyl carbons are observed downfield, with the ester carbonyl at approximately 171.5 ppm and the carbamate carbonyl around 155.8 ppm.

-

The aromatic carbons of the benzyl group appear in the 128-136 ppm range.

-

The quaternary carbon of the Boc group is found at roughly 79.5 ppm, while the benzylic carbon is at approximately 66.5 ppm.

-

The two methylene carbons of the propanoate backbone are located at around 37.0 and 35.5 ppm.

-

The three equivalent methyl carbons of the Boc group give rise to a single peak at approximately 28.4 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of the neat compound is prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet is made if the sample is a solid.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2980, ~2930 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend (amide II) |

| ~1250, ~1160 | Strong | C-O stretch (ester/carbamate) |

Interpretation of the IR Spectrum:

-

The N-H stretching vibration of the carbamate is observed around 3350 cm⁻¹.

-

Aromatic and aliphatic C-H stretches are present just above and below 3000 cm⁻¹, respectively.

-

Two distinct and strong carbonyl (C=O) stretching bands are key features: one for the ester at approximately 1735 cm⁻¹ and another for the carbamate at around 1690 cm⁻¹.

-

The N-H bending vibration (amide II band) appears near 1520 cm⁻¹.

-

Strong C-O stretching bands, characteristic of the ester and carbamate functionalities, are found in the 1250-1160 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.

-

Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule and its adducts.

Mass Spectrometry Data

| m/z | Interpretation |

| 280.15 | [M+H]⁺ (protonated molecule) |

| 224.12 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 180.08 | [M+H - Boc]⁺ (loss of the Boc group) |

| 91.05 | [C₇H₇]⁺ (tropylium ion from benzyl group) |

Interpretation of the Mass Spectrum:

-

The protonated molecule [M+H]⁺ is expected at an m/z of approximately 280.15.

-

A characteristic fragmentation of the Boc group is the loss of isobutylene (56 Da), leading to a peak at m/z 224.12.

-

Cleavage of the entire Boc group (101 Da) results in a fragment at m/z 180.08.

-

The base peak in the spectrum is often the tropylium ion at m/z 91.05, arising from the stable benzyl fragment.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of this compound. The presented data and interpretations serve as a reliable reference for scientists working with this important synthetic building block, ensuring the quality and integrity of their starting materials and the success of their research endeavors.

References

Methodological & Application

Synthesis Protocol for Benzyl 3-(Boc-amino)propanoate: A Key Intermediate for Peptidomimetics and Drug Discovery

An Application Note for Drug Development Professionals and Researchers

Abstract: This document provides a comprehensive guide to the synthesis of Benzyl 3-(tert-butoxycarbonylamino)propanoate, a crucial N-Boc protected β-alanine derivative. β-Amino acids are foundational building blocks in medicinal chemistry, utilized to construct peptidomimetics with enhanced enzymatic stability and unique conformational properties.[1][2] The described protocol details a robust and scalable method for the benzylation of N-Boc-β-alanine, emphasizing experimental rationale, process control, and thorough product characterization.

Introduction and Scientific Rationale

Benzyl 3-(Boc-amino)propanoate is a valuable intermediate in organic synthesis, particularly in the fields of peptide chemistry and drug development. The molecule incorporates an orthogonal protection scheme, where the amine functionality is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a benzyl ester.[3] This arrangement is highly strategic, permitting the selective deprotection of either terminus of the β-alanine scaffold. The Boc group can be removed under moderate acidic conditions (e.g., with trifluoroacetic acid), while the benzyl ester is typically cleaved via catalytic hydrogenation.[4][5]

This dual protection is fundamental for the stepwise assembly of complex molecules, such as modified peptides or small molecule therapeutics, where precise control over reactive sites is paramount. The synthesis route detailed herein proceeds via the direct esterification of commercially available N-Boc-β-alanine with benzyl bromide, a reliable and widely adopted method.[3][6]